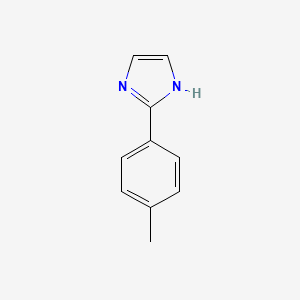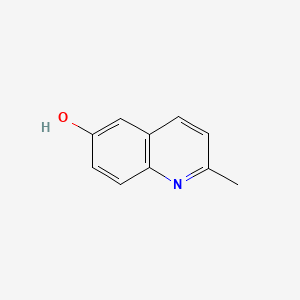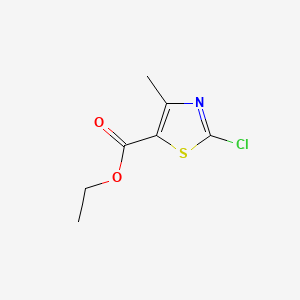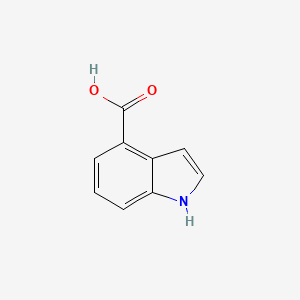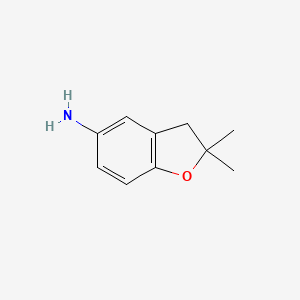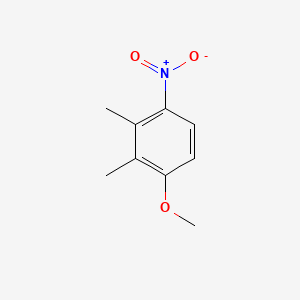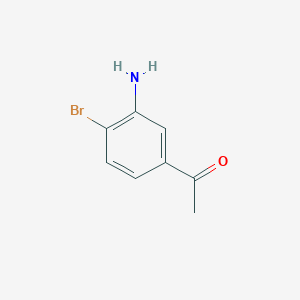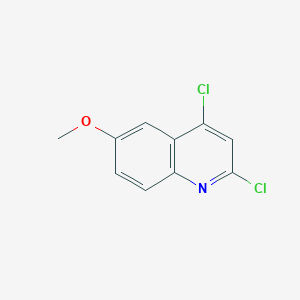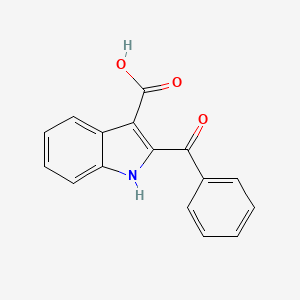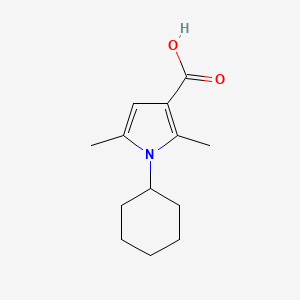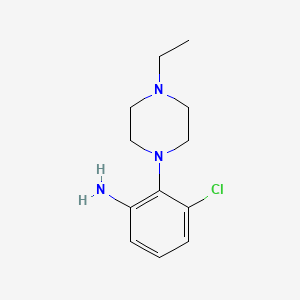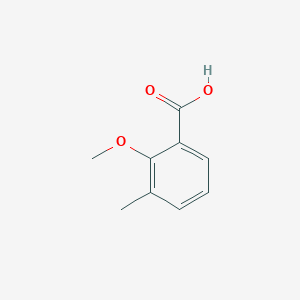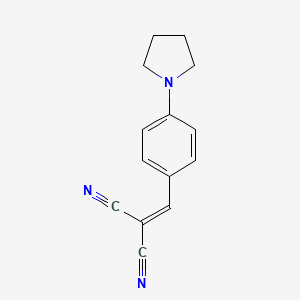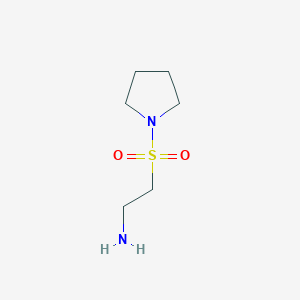
2-(Pyrrolidin-1-ylsulfonyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including analogs of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and characterized. Studies reveal their strong DNA binding propensity and minor structural changes to calf thymus DNA upon binding. These complexes demonstrate significant nuclease activity, indicating potential applications in DNA manipulation and anticancer research. The cytotoxicity assays show low toxicity across different cancer cell lines, suggesting a therapeutic potential with specific dosages (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been explored for their corrosion inhibition properties on mild steel. Electrochemical impedance spectroscopy and potentiodynamic polarization reveal that these complexes act as effective corrosion inhibitors, which can be utilized in material science and engineering to enhance the durability and lifespan of metal structures (Das et al., 2017).
Organocatalysis
A derivative of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine has been utilized as an organocatalyst for the Michael addition of ketones to nitroolefins in water, demonstrating high catalytic activity and excellent yields. This highlights its potential in green chemistry applications, offering an environmentally friendly alternative for catalytic reactions (Syu et al., 2010).
Clinical Pharmacokinetics
The metabolism and clinical pharmacokinetics of a compound closely related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine have been studied, revealing insights into monoamine oxidase- and CYP-mediated clearance. This research provides valuable information for drug development, especially in understanding drug disposition and variability in response among individuals (Basak et al., 2014).
Palladium(II) Complexes as Catalysts
Palladium(II) complexes of (pyridyl)imine ligands, including those related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and tested as catalysts for the methoxycarbonylation of olefins. These studies contribute to the field of catalysis, showing potential applications in industrial chemical processes for the production of esters (Zulu et al., 2020).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFULQLOOJLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylsulfonyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

